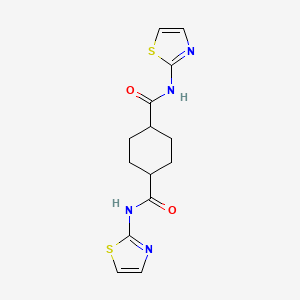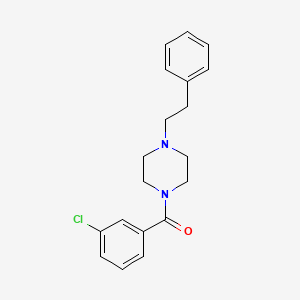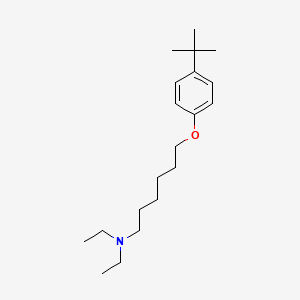![molecular formula C18H30ClNO B4892138 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride, also known as JNJ-7925476, is a selective antagonist of the dopamine D2 receptor. It was first synthesized in 2007 by researchers at Johnson & Johnson Pharmaceutical Research and Development. Since then, it has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride acts as a competitive antagonist of the dopamine D2 receptor. By binding to the receptor, it prevents the binding of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This blockade of the receptor may lead to changes in the activity of dopamine neurons and downstream signaling pathways, which could ultimately improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease dopamine release in the nucleus accumbens, a brain region involved in reward processing. It has also been shown to decrease locomotor activity and increase prolactin release, which are both indicative of dopamine D2 receptor blockade.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This allows for specific targeting of this receptor and avoids potential off-target effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride. One potential application is in the treatment of addiction, particularly to drugs of abuse that activate the dopamine system. Another potential application is in the treatment of Parkinson's disease, where dopamine D2 receptor blockade may improve motor symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other neurological and psychiatric disorders.
In conclusion, this compound is a selective antagonist of the dopamine D2 receptor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its high affinity and selectivity for the dopamine D2 receptor make it a valuable tool for studying the role of this receptor in these disorders. Further research is needed to fully understand its potential therapeutic applications and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride involves several steps. The starting material is 2-tert-butyl-4-methylphenol, which is reacted with propargyl bromide to form 3-(2-tert-butyl-4-methylphenoxy)propyne. This compound is then reacted with pyrrolidine in the presence of palladium catalyst to form 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine. Finally, this compound is converted to its hydrochloride salt by reaction with hydrochloric acid.
Applications De Recherche Scientifique
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride has been studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. It has been shown to have a high affinity and selectivity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking this receptor, this compound may be able to modulate these processes and improve symptoms of these disorders.
Propriétés
IUPAC Name |
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-15-8-9-17(16(14-15)18(2,3)4)20-13-7-12-19-10-5-6-11-19;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGHMMBJIIVHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)

![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)



![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892164.png)